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molecular formula C11H14O2 B1310837 5-Isopropyl-2-methoxybenzaldehyde CAS No. 85902-68-7

5-Isopropyl-2-methoxybenzaldehyde

Cat. No. B1310837
M. Wt: 178.23 g/mol
InChI Key: FPZHOBMVPBJNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07872033B2

Procedure details

5-Isopropyl-2-methoxybenzaldehyde (2.8 g, 15.7 mmol) was dissolved in acetone (40 mL). To this solution was added sulfamic acid (2.29 g, 23.57 mmol) and sodium chlorite (1.71 g, 18.85 mmol) in water (40 mL). The mixture was stirred at rt in an open flask for 12 hrs. The acetone was removed and the mixture was extracted with Et2O. The organic layer was dried over MgSO4, filtered and concentrated to afford the title compound. MS (DCI/NH4+) m/z 212 (M+NH4)+.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.29 g
Type
reactant
Reaction Step Two
Quantity
1.71 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:5]=[CH:6][C:7]([O:12][CH3:13])=[C:8]([CH:11]=1)[CH:9]=[O:10])([CH3:3])[CH3:2].S(=O)(=O)([OH:16])N.Cl([O-])=O.[Na+]>CC(C)=O.O>[CH:1]([C:4]1[CH:5]=[CH:6][C:7]([O:12][CH3:13])=[C:8]([CH:11]=1)[C:9]([OH:16])=[O:10])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
C(C)(C)C=1C=CC(=C(C=O)C1)OC
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
2.29 g
Type
reactant
Smiles
S(N)(O)(=O)=O
Name
Quantity
1.71 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt in an open flask for 12 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetone was removed
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(C)C=1C=CC(=C(C(=O)O)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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